2,4-Dinitro-1-(propan-2-yloxy)benzene
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Overview
Description
2,4-Dinitro-1-(propan-2-yloxy)benzene is an organic compound characterized by the presence of two nitro groups and a propan-2-yloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-1-(propan-2-yloxy)benzene typically involves nitration reactions. One common method is the nitration of 1-(propan-2-yloxy)benzene using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitro-1-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups influence the reactivity of the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of dinitroquinones.
Reduction: Formation of 2,4-diamino-1-(propan-2-yloxy)benzene.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,4-Dinitro-1-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dinitro-1-(propan-2-yloxy)benzene involves its interaction with molecular targets through its nitro and propan-2-yloxy groups. The nitro groups can participate in redox reactions, while the propan-2-yloxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
- **1,5-Dinit
Properties
CAS No. |
10242-16-7 |
---|---|
Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
2,4-dinitro-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10N2O5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3 |
InChI Key |
NIRCWCOZBNPIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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